4'''-Demalonylsalvianin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

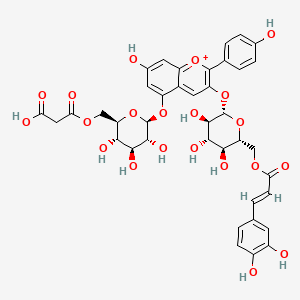

4'''-demalonylsalvianin is an anthocyanin cation. It derives from a pelargonidin. It is a conjugate acid of a this compound(1-).

Scientific Research Applications

Chemical Properties and Structure

4'''-Demalonylsalvianin is a derivative of salvianin, characterized by its unique chemical structure that contributes to its biological activity. It has been identified in various plant extracts, particularly in species like Jania rubens and other members of the Lamiaceae family. Its molecular formula is C₃₄H₄₈O₁₈, with a molar mass of approximately 844.70 g/mol .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress leading to various diseases, including cancer and neurodegenerative disorders. A study highlighted the antioxidant capacity of this compound, suggesting its potential use in dietary supplements aimed at improving health and preventing chronic diseases .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound, particularly concerning Alzheimer's disease. The compound has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative damage. Clinical trials are underway to evaluate its efficacy in enhancing cognitive function and slowing the progression of neurodegenerative diseases .

Cosmeceutical Applications

This compound is also being explored for its potential in cosmeceuticals due to its antioxidant and anti-inflammatory properties. It may help in formulating skincare products aimed at reducing signs of aging and improving skin health by protecting against UV damage and promoting skin regeneration .

Table 1: Biological Activities of this compound

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on animal models of Alzheimer's disease demonstrated that treatment with this compound led to significant improvements in memory retention and cognitive function. The results indicated a reduction in amyloid-beta plaques, a hallmark of Alzheimer's pathology .

Case Study 2: Antioxidant Efficacy Assessment

In vitro assays assessing the antioxidant capacity of this compound showed that it effectively scavenged reactive oxygen species (ROS) and protected cellular components from oxidative damage. These findings support its potential use as a dietary supplement for enhancing overall health .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating 4'''-Demalonylsalvianin from plant sources?

Methodological Answer: Use solvent-based extraction (e.g., methanol/water mixtures) followed by purification via column chromatography (silica gel or Sephadex LH-20). Validate purity using HPLC with anthocyanin-specific detectors (e.g., UV-Vis at 520 nm) and compare retention times with reference standards . For novel sources, confirm structural identity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers distinguish this compound from structurally similar anthocyanins?

Methodological Answer: Focus on the absence of a malonyl group at the 4′′′ position, confirmed by:

- MS/MS fragmentation : Look for a mass loss of 86 Da (malonyl group) compared to salvianin .

- NMR analysis : Compare chemical shifts in the glycosidic region; absence of malonyl-related peaks (e.g., δ ~2.5–3.0 ppm for malonyl protons) . Cross-reference spectral data with KEGG COMPOUND entries or published anthocyanin libraries .

Q. What are the key spectral characteristics for initial characterization of this compound?

Methodological Answer:

- UV-Vis : Maximum absorbance at ~520 nm (typical for pelargonidin-derived anthocyanins) with a shoulder at ~320 nm due to acylated groups .

- HRMS : Molecular ion [M]+ at m/z 843.1984 (C₃₉H₃₉O₂₁⁺) .

- ¹H NMR : Look for signals corresponding to the pelargonidin aglycone (e.g., aromatic protons at δ 6.5–8.0 ppm) and glycosidic linkages (δ 3.0–5.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Standardize assays : Use cell lines with validated sensitivity to anthocyanins (e.g., endothelial cells for anti-inflammatory studies) and control for pH-dependent stability .

- Quantitative analysis : Employ LC-MS/MS to measure intracellular concentrations post-treatment, ensuring bioactivity correlates with uptake .

- Address variability : Replicate studies across multiple labs with shared protocols and reference standards .

Q. What experimental designs are optimal for studying this compound’s role in salvianin biosynthesis?

Methodological Answer:

- Enzymatic assays : Use recombinant anthocyanin malonyltransferases (e.g., from Salvia miltiorrhiza) to test substrate specificity. Monitor malonyl-CoA consumption via HPLC .

- Gene knockout models : Apply CRISPR/Cas9 to silence malonyltransferase genes in plant tissues and analyze anthocyanin profiles via UPLC-PDA .

- Isotopic labeling : Track malonyl group incorporation using ¹⁴C-labeled malonyl-CoA in vitro .

Q. How can researchers validate the stability of this compound under varying physiological conditions?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 2–7) and quantify degradation via HPLC at timed intervals .

- Thermal stability : Use accelerated stability testing (40–60°C) and model degradation kinetics using Arrhenius equations .

- Light sensitivity : Expose samples to UV/visible light and monitor colorimetric changes (CIE Lab* system) .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .

- Multivariate analysis : Apply PCA or PLS-DA to identify correlations between structural features (e.g., acylation patterns) and bioactivity .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic profiling : Measure bioavailability using LC-MS/MS in plasma/tissues and adjust dosing regimens to match in vitro concentrations .

- Metabolite identification : Characterize phase I/II metabolites (e.g., glucuronidated or sulfated forms) to assess bioactivity of derivatives .

Q. Literature and Comparative Studies

Q. What strategies ensure accurate comparisons of this compound data across published studies?

Methodological Answer:

- Normalize data : Express bioactivity as molar concentrations (not % inhibition) to account for molecular weight differences .

- Cross-validate methods : Compare results using orthogonal techniques (e.g., NMR vs. HRMS for purity) .

- Metadata reporting : Include detailed experimental conditions (e.g., pH, temperature, solvent systems) in publications .

Properties

CAS No. |

168753-27-3 |

|---|---|

Molecular Formula |

C39H39O21+ |

Molecular Weight |

843.7 g/mol |

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C39H38O21/c40-18-5-3-17(4-6-18)37-25(58-39-36(53)34(51)31(48)26(60-39)14-54-29(46)8-2-16-1-7-21(42)22(43)9-16)12-20-23(56-37)10-19(41)11-24(20)57-38-35(52)33(50)32(49)27(59-38)15-55-30(47)13-28(44)45/h1-12,26-27,31-36,38-39,48-53H,13-15H2,(H4-,40,41,42,43,44,45,46)/p+1/t26-,27-,31-,32-,33+,34+,35-,36-,38-,39-/m1/s1 |

InChI Key |

HWGACSBPJIKSNP-KMKFZPLVSA-O |

SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.